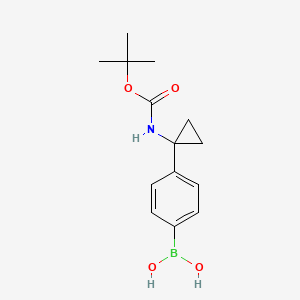

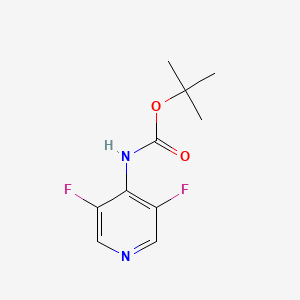

4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid (4-TBCPBA) is an organoboron compound that has recently become a popular tool in synthetic organic chemistry due to its unique reactivity and versatility. It is a boronic acid derivative that contains a tert-butoxycarbonylamino group, which is capable of forming a variety of different types of boron-containing compounds. 4-TBCPBA has been used in a variety of synthetic organic chemistry applications, including the synthesis of pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Chemical Synthesis

“4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid” is a unique chemical compound that can be used in various chemical synthesis processes . It is often used as a starting material in dipeptide synthesis with commonly used coupling reagents .

Boronate Affinity Materials (BAMs)

This compound is a key component in the creation of Boronate Affinity Materials (BAMs) . BAMs are gaining increasing attention in the fields of separation, sensing, imaging, diagnostic, and drug delivery .

Selective Enrichment of Cis-Diol Containing Molecules

The compound has been found to display ultrahigh selectivity to cis-diol containing molecules . This makes it highly useful in the selective enrichment of nucleosides or catechols in real samples to improve the target molecules detection sensitivity and accuracy .

High Binding Affinity

The compound shows a high binding affinity with dissociation constants of 2.0 × 10 –4 M and 9.8 × 10 –5 M to adenosine and catechol, respectively . This property is beneficial in various research applications where high binding affinity is required.

High Binding Capacity

It also exhibits a relatively high binding capacity (46 ± 1 μmol/g for adenosine and 166 ± 12 μmol/g for catechol) . This high binding capacity is advantageous in applications where large amounts of target molecules need to be captured.

pH Responsive Materials

The pH controllable capture/release feature of phenylboronic acid gives great feasibility to develop pH responsive materials . These materials are widely applied in separation, sensing, imaging, diagnostic, and drug delivery .

properties

IUPAC Name |

[4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-13(2,3)20-12(17)16-14(8-9-14)10-4-6-11(7-5-10)15(18)19/h4-7,18-19H,8-9H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDOSXBUZHSBKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CC2)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674629 |

Source

|

| Record name | (4-{1-[(tert-Butoxycarbonyl)amino]cyclopropyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid | |

CAS RN |

1217500-58-7 |

Source

|

| Record name | C-(1,1-Dimethylethyl) N-[1-(4-boronophenyl)cyclopropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-{1-[(tert-Butoxycarbonyl)amino]cyclopropyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)

![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)